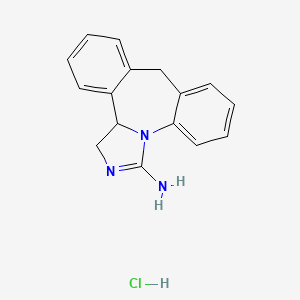

Epinastine Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2003 and is indicated for allergic conjunctivitis.

See also: Epinastine (has active moiety).

Structure

2D Structure

Properties

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXSGUIOOQPGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80012-43-7 (Parent) | |

| Record name | Epinastine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046502 | |

| Record name | Epinastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108929-04-0 | |

| Record name | Epinastine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108929-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinastine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFM415S5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epinastine Hydrochloride: A Deep Dive into its Mechanism of Action in Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epinastine hydrochloride is a second-generation antihistamine with potent mast cell-stabilizing properties, making it a cornerstone in the management of allergic conditions. This technical guide provides an in-depth exploration of the molecular mechanisms through which epinastine exerts its effects on mast cells. By functioning as a direct antagonist of the histamine H1 receptor and, more critically, by inhibiting the degranulation of mast cells, epinastine effectively suppresses the release of a cascade of pro-inflammatory mediators. This document details the intricate signaling pathways involved, presents key quantitative data on its efficacy, and provides comprehensive experimental protocols for the assays used to elucidate its mechanism of action.

Introduction

Mast cells are pivotal effector cells in the allergic inflammatory response. Upon activation, typically through the cross-linking of high-affinity IgE receptors (FcεRI), they undergo degranulation, releasing a plethora of pre-formed and newly synthesized mediators, including histamine, proteases, leukotrienes, prostaglandins, and cytokines.[1][2] These mediators orchestrate the clinical manifestations of allergic diseases. This compound distinguishes itself from many other antihistamines through its dual-action mechanism: competitive antagonism of the histamine H1 receptor and stabilization of mast cell membranes, thereby preventing their degranulation.[1][2][3][4][5][6][7] This guide will dissect the latter, more complex aspect of its pharmacology.

Molecular Mechanism of Action in Mast Cells

Epinastine's mast cell-stabilizing effect is a multifaceted process that involves interference with several key steps in the mast cell activation cascade. The primary mechanism revolves around the modulation of ion channels and intracellular signaling pathways that are critical for degranulation.

Modulation of Ion Channels

Epinastine's ability to stabilize mast cells is attributed, in part, to its influence on ion channels, particularly chloride and calcium channels.

-

Chloride Channels: Epinastine is thought to alter the function of delayed chloride channels within the mast cell membrane.[3] The influx of chloride ions is a crucial event in the degranulation process, and by modulating these channels, epinastine can inhibit this key step.

-

Calcium Channels: A critical event in mast cell activation is the rise in intracellular calcium concentration ([Ca2+]i). Epinastine has been demonstrated to inhibit Ca2+ uptake from the extracellular environment and its release from intracellular stores.[4][8] This disruption of calcium homeostasis is a central component of its mast cell-stabilizing activity.

Interference with Intracellular Signaling Pathways

The activation of mast cells via the FcεRI receptor initiates a complex signaling cascade. Epinastine intervenes at crucial points within this pathway to prevent degranulation and the release of inflammatory mediators.

-

FcεRI Signaling Cascade: The cross-linking of IgE bound to FcεRI on the mast cell surface triggers the activation of Src family kinases (e.g., Lyn) and spleen tyrosine kinase (Syk).[9][10][11][12] This initiates a downstream cascade involving the phosphorylation of adaptor proteins and the activation of key enzymes such as phospholipase C (PLC) and protein kinase C (PKC).[9]

-

Inhibition of Calmodulin Activity: Epinastine has been shown to significantly and dose-dependently suppress the activity of calmodulin.[8] Calmodulin is a calcium-binding protein that plays a vital role in transducing the calcium signal to downstream effector proteins involved in degranulation. By inhibiting calmodulin, epinastine effectively dampens the cellular response to increased intracellular calcium.

The following diagram illustrates the key steps in the FcεRI signaling pathway and the proposed points of intervention for epinastine.

Caption: FcεRI Signaling Pathway and Epinastine's Points of Inhibition.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize key findings.

Table 1: Receptor Binding Affinities and Functional Inhibition of Epinastine

| Parameter | Receptor | Cell Type/System | Value | Reference |

| IC50 | Histamine H1 | Guinea pig ileum | 9.8 nM | [6] |

| IC50 | Histamine H4 | Recombinant CHO-K1 cells | 0.9 nM | [13] |

| IC50 | Histamine H2 | Recombinant CHO-K1 cells | 78 µM | [13] |

| IC50 (Functional) | Histamine H1 | CHO-K1 cells expressing human H1R | 1.6 µM | [14] |

Table 2: Inhibition of Mediator Release from Mast Cells by Epinastine

| Mediator | Stimulus | Cell Type | Effective Concentration | Reference |

| Histamine | Antigen-antibody reaction, Compound 48/80 | Rat peritoneal mast cells | Not specified | [4][8] |

| KC, TNF-α, VEGF | IgE-dependent | Murine mast cells | ≥ 25 ng/mL | [2] |

| IL-8 | Not specified | Human eosinophils | Dose- and time-dependent | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of epinastine in mast cells.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Materials:

-

Mast cell line (e.g., RBL-2H3 or LAD2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Tyrode's buffer

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

This compound

-

Triton X-100 (for cell lysis)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Sensitization:

-

Culture mast cells to 80-90% confluency.

-

Sensitize cells with anti-DNP IgE (e.g., 0.5 µg/mL) for 18-24 hours.

-

-

Cell Preparation:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Resuspend the cells in Tyrode's buffer to a final concentration of 2-5 x 10^5 cells/mL.

-

-

Treatment and Stimulation:

-

Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of Tyrode's buffer containing various concentrations of this compound or vehicle control.

-

Incubate for 15-30 minutes at 37°C.

-

Add 50 µL of DNP-BSA (e.g., 100 ng/mL) to stimulate degranulation. For negative control wells, add buffer only. For total release wells, add 50 µL of 0.1% Triton X-100.

-

Incubate for 30-60 minutes at 37°C.

-

-

Enzyme Assay:

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate solution to each well.

-

Incubate at 37°C for 60-90 minutes.

-

Add 100 µL of the stop solution to each well.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Sample OD - Blank OD) / (Total Release OD - Blank OD)] x 100

-

Caption: Workflow for Mast Cell Degranulation Assay.

Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration using a fluorescent calcium indicator like Fura-2 AM.

Materials:

-

Mast cells cultured on glass coverslips

-

HEPES-buffered saline (HBS)

-

Fura-2 AM

-

Pluronic F-127

-

Probenecid (optional)

-

This compound

-

Stimulating agent (e.g., antigen, compound 48/80)

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation:

-

Plate mast cells on glass coverslips and culture until they adhere.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBS (e.g., 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and optionally 1 mM Probenecid).

-

Wash the cells once with HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

-

-

Imaging:

-

Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

-

Continuously perfuse the cells with HBS.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Introduce this compound at the desired concentration into the perfusion buffer and record for a few minutes.

-

Add the stimulating agent to the perfusion buffer and continue recording the fluorescence changes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for individual cells over time.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Conclusion

This compound's mechanism of action in mast cells is a sophisticated interplay of ion channel modulation and intracellular signaling interference, culminating in the potent stabilization of these key allergic effector cells. Its ability to inhibit mast cell degranulation, in addition to its direct histamine H1 receptor antagonism, provides a comprehensive approach to managing allergic diseases. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon our understanding of this important therapeutic agent. The continued exploration of the nuanced interactions of epinastine with mast cell biology will undoubtedly pave the way for the development of even more targeted and effective anti-allergic therapies.

References

- 1. Deciphering the structure and function of FcεRI/mast cell axis in the regulation of allergy and anaphylaxis: a functional genomics paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. abmgood.com [abmgood.com]

- 4. Mast cell degranulation assays [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]

- 7. cusabio.com [cusabio.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. researchgate.net [researchgate.net]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. moodle2.units.it [moodle2.units.it]

- 13. pubcompare.ai [pubcompare.ai]

- 14. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Epinastine Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinastine hydrochloride is a second-generation antihistamine distinguished by its multifaceted pharmacological profile. Beyond its primary high-affinity antagonism of the histamine H1 receptor, epinastine exhibits a broader spectrum of activity that contributes to its clinical efficacy and favorable safety profile. This technical guide provides an in-depth analysis of epinastine's receptor binding affinity and selectivity across various physiologically relevant receptors. Quantitative binding data are presented, alongside detailed experimental protocols for key assays and visualizations of associated signaling pathways, to offer a comprehensive resource for researchers and drug development professionals.

Receptor Binding Affinity and Selectivity

Epinastine is a potent histamine H1 receptor antagonist.[1] Its binding affinity extends to other histamine receptor subtypes, as well as to adrenergic and serotonergic receptors. Notably, epinastine has a low affinity for dopamine receptors and does not readily cross the blood-brain barrier, which contributes to its non-sedating properties.[1][2]

Quantitative Binding Profile

The receptor binding profile of epinastine has been characterized using various in vitro assays. The following tables summarize the available quantitative data, primarily expressed as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. Lower values are indicative of higher binding affinity.

Table 1: Epinastine Binding Affinities for Histamine Receptors

| Receptor Subtype | IC50 (nM) | Species/Cell Line | Reference |

| Histamine H1 | 9.8 | Guinea Pig | [3] |

| Histamine H1 | 38 | CHO-K1 cells (human) | [4] |

| Histamine H2 | 78,000 | CHO-K1 cells (human) | |

| Histamine H4 | 0.9 | CHO-K1 cells (human) |

Table 2: Epinastine Binding Affinities for Adrenergic and Serotonergic Receptors

| Receptor Subtype | Binding Affinity | Notes | Reference |

| α1-adrenergic | Marked affinity | Specific Ki or IC50 values not consistently reported in reviewed literature. | [3][5] |

| α2-adrenergic | Marked affinity | Specific Ki or IC50 values not consistently reported in reviewed literature. | [3][5] |

| 5-HT2 | Marked affinity | Specific Ki or IC50 values not consistently reported in reviewed literature. | [3][5] |

Note: Epinastine displays a significantly lower affinity for the histamine H2 receptor compared to the H1 receptor, with one source indicating a 400-fold lower affinity.[3] While there is "marked affinity" for α1, α2, and 5-HT2 receptors, specific Ki values are not widely available in the public domain.[3][5] Epinastine has a low affinity for muscarinic and β-adrenergic receptors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the receptor binding affinity and functional activity of epinastine.

Radioligand Binding Assay (Displacement Assay)

This assay quantifies the affinity of a test compound (e.g., epinastine) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the Ki of epinastine for a target receptor (e.g., histamine H1 receptor).

Materials:

-

Receptor Source: Cell membrane preparations from cells stably expressing the human receptor of interest (e.g., HEK293 cells transfected with the histamine H1 receptor).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-mepyramine for the H1 receptor).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor.

-

Assay Buffer: Buffer solution appropriate for the receptor (e.g., Tris-HCl buffer).

-

Filtration Apparatus: A multi-well plate harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed amount of the cell membrane preparation.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of this compound (test compound).

-

For determining non-specific binding, add a high concentration of the unlabeled ligand instead of epinastine.

-

For determining total binding, add only the assay buffer instead of any competing ligand.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of epinastine by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the epinastine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of epinastine.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Epinastine Hydrochloride: An Investigational Candidate for Non-Allergic Rhinitis Research

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Non-allergic rhinitis represents a complex inflammatory condition of the nasal mucosa, distinct from IgE-mediated allergic rhinitis. Its subtypes, including idiopathic (vasomotor) rhinitis and Non-Allergic Rhinitis with Eosinophilia Syndrome (NARES), are characterized by significant nasal symptoms but lack evidence of systemic allergic sensitization. The pathophysiology often involves neurogenic inflammation, mast cell activation, and eosinophilic infiltration, presenting therapeutic challenges. Epinastine Hydrochloride, a second-generation antihistamine with potent mast cell stabilizing and broad anti-inflammatory properties, offers a compelling, albeit underexplored, therapeutic rationale for these conditions. This document outlines the scientific basis for investigating this compound in non-allergic rhinitis and provides detailed experimental protocols for its preclinical evaluation.

Core Pharmacological Profile of this compound

This compound is a multi-faceted anti-inflammatory agent. Its primary mechanisms of action, established predominantly in the context of allergic inflammation, provide a strong foundation for its potential application in non-allergic rhinitis.[1][2][3]

-

Histamine H1 Receptor Antagonism: Epinastine is a potent and selective inverse agonist of the H1 receptor, effectively blocking histamine-induced symptoms such as sneezing and rhinorrhea.[2]

-

Mast Cell Stabilization: It inhibits the degranulation of mast cells, preventing the release of pre-formed mediators like histamine and tryptase, as well as newly synthesized inflammatory molecules.[1][3] This action is mediated by modulating delayed chloride channels in the cell membrane.[1]

-

Broad-Spectrum Anti-Inflammatory Effects: Beyond histamine blockade, epinastine has been shown to possess anti-leukotriene, anti-platelet activating factor (PAF), and anti-bradykinin activities.[3]

-

Modulation of Eosinophil and Neutrophil Activity: Epinastine can inhibit the chemotactic movement of eosinophils and suppress the post-transcriptional release of IL-8 (a potent neutrophil chemoattractant) from eosinophils.[4][5]

Rationale for this compound in Non-Allergic Rhinitis Subtypes

The therapeutic potential of Epinastine in non-allergic rhinitis stems from its ability to target key pathological pathways that are independent of IgE-mediated reactions.

Idiopathic (Vasomotor) Rhinitis & Neurogenic Inflammation

Idiopathic rhinitis is strongly associated with neurogenic inflammation, where sensory nerves in the nasal mucosa become hyperresponsive to non-allergic triggers like temperature changes or irritants.[6] This leads to the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which cause vasodilation, plasma extravasation, and mucus secretion.[7][8] Transient Receptor Potential (TRP) channels, particularly TRPV1 (the capsaicin receptor), on sensory nerve endings are key initiators of this pathway.[9]

Hypothesized Mechanism of Action: Epinastine's potential efficacy in this context is supported by the proven clinical success of Azelastine, another topical antihistamine with similar properties, which is indicated for vasomotor rhinitis.[6][10] The proposed mechanisms include:

-

Inhibition of Neuropeptide Release: By modulating sensory nerve activity, epinastine may reduce the release of SP and CGRP.

-

Mast Cell Stabilization: Neuropeptides like Substance P can directly trigger mast cell degranulation. Epinastine's mast cell stabilizing properties could break this cycle of neuro-immune interaction.[8]

-

Modulation of TRP Channels: Azelastine has been shown to desensitize TRPV1 channels.[11] It is plausible that epinastine shares this ability to modulate sensory nerve hyperreactivity at the channel level.

Figure 1. Proposed mechanism of Epinastine in neurogenic inflammation.

Non-Allergic Rhinitis with Eosinophilia Syndrome (NARES)

NARES is characterized by significant eosinophilic infiltration (>20% on nasal cytology) and mast cell activation in the absence of a detectable allergy.[12][13][14] Patients experience perennial symptoms like nasal congestion, sneezing, and rhinorrhea.[13] The underlying cause is unknown, but a self-perpetuating cycle of eosinophilic and mast cell-driven inflammation is central to its pathology.[12][14]

Hypothesized Mechanism of Action: Epinastine is a strong candidate for NARES research due to its targeted effects on the key inflammatory cells involved:

-

Inhibition of Eosinophil Recruitment: Epinastine's documented ability to inhibit IL-8 release and eosinophil chemotaxis could directly reduce the eosinophilic load in the nasal mucosa.[4]

-

Mast Cell Stabilization: Chronic, non-specific mast cell activation is a feature of NARES.[1][14] Epinastine's stabilizing effect can reduce the release of mediators that perpetuate the inflammatory cycle and contribute to symptoms.

Figure 2. Proposed mechanism of Epinastine in NARES.

Proposed Experimental Protocols for Preclinical Research

The following protocols are designed to rigorously evaluate the efficacy of this compound in validated models of non-allergic rhinitis.

Protocol 1: Evaluation in a Capsaicin-Induced Neurogenic Rhinitis Model

This protocol assesses the ability of epinastine to inhibit neurogenic inflammation.[15]

Objective: To determine if topical intranasal epinastine can reduce nasal symptoms and neuropeptide levels following a capsaicin challenge in rats.

Materials:

-

Male Wistar rats (200-250g)

-

This compound solution (e.g., 0.05%, 0.1% in saline)

-

Vehicle control (saline)

-

Capsaicin solution (30 µM in 0.9% saline with 10% ethanol)

-

Anesthetics (e.g., ketamine/xylazine)

-

Nasal lavage equipment and buffer (PBS)

-

ELISA kits for Substance P and CGRP

Methodology:

-

Acclimatization: House animals for at least one week under standard conditions.

-

Grouping: Randomly assign rats to three groups (n=8-10 per group):

-

Group 1: Vehicle control + Capsaicin challenge

-

Group 2: Epinastine 0.05% + Capsaicin challenge

-

Group 3: Epinastine 0.1% + Capsaicin challenge

-

-

Pre-treatment: 30 minutes prior to challenge, lightly anesthetize rats and instill 10 µL of the respective treatment (vehicle or epinastine) into each nostril.

-

Symptom Observation (Baseline): For 10 minutes following pre-treatment, observe and count the number of sneezes and nasal scratching movements.

-

Capsaicin Challenge: Administer 10 µL of capsaicin solution into each nostril.

-

Symptom Observation (Post-Challenge): Immediately after the challenge, observe and count the total number of sneezes and nasal scratching movements for 15 minutes.

-

Nasal Lavage: 30 minutes post-challenge, deeply anesthetize the animals. Perform nasal lavage by instilling 0.5 mL of PBS into the nasopharynx via a tracheal cannula and collecting the effluent from the nostrils.

-

Sample Processing: Centrifuge the lavage fluid to remove debris and add protease inhibitors. Store supernatant at -80°C.

-

Analysis:

-

Compare symptom scores between groups using appropriate statistical tests (e.g., ANOVA).

-

Measure Substance P and CGRP concentrations in the nasal lavage fluid using ELISA and compare between groups.

-

Figure 3. Experimental workflow for the capsaicin challenge model.

Protocol 2: In Vitro Mast Cell Stabilization Assay

This protocol determines the direct mast cell stabilizing activity of epinastine.

Objective: To quantify the ability of epinastine to inhibit histamine release from rat peritoneal mast cells following stimulation.

Materials:

-

Male Wistar rats (250-300g)

-

This compound (various concentrations)

-

Compound 48/80 (mast cell degranulator) or Substance P

-

RPMI buffer solution

-

Toluidine blue stain

-

Microscope and hemocytometer

Methodology:

-

Mast Cell Collection: Sacrifice rats and inject 10 mL/kg of saline into the peritoneal cavity. Gently massage the abdomen for 5 minutes. Collect the peritoneal fluid and transfer it to a tube containing RPMI buffer.

-

Cell Purification: Centrifuge the fluid at 400-500 RPM. Discard the supernatant and wash the cell pellet twice with fresh buffer by centrifugation. Resuspend the purified mast cells in RPMI buffer.

-

Incubation: Aliquot the mast cell suspension into separate tubes. Add varying concentrations of this compound (or vehicle control) and incubate at 37°C for 15 minutes.

-

Stimulation: Add the degranulating agent (e.g., Compound 48/80 or Substance P) to the cell suspensions and incubate at 37°C for 10 minutes.

-

Staining and Observation: Place a drop of each cell suspension on a glass slide, add a drop of toluidine blue, and cover with a coverslip.

-

Quantification: Under a microscope (40x), count a total of 100 mast cells, differentiating between intact, granulated cells and degranulated (disrupted) cells.

-

Analysis: Calculate the percentage of degranulated cells for each condition. Determine the percentage protection offered by epinastine using the formula: % Protection = (1 - (% Degranulated in Epinastine / % Degranulated in Control)) * 100

Quantitative Data Presentation

Data from the proposed experiments should be organized into clear, concise tables for analysis and reporting.

Table 1: Template for Nasal Symptom Scores in Capsaicin Challenge Model

| Treatment Group | N | Sneezes (mean ± SEM) | Nasal Scratching (mean ± SEM) |

|---|---|---|---|

| Vehicle | 10 | Data | Data |

| Epinastine 0.05% | 10 | Data | Data |

| Epinastine 0.1% | 10 | Data | Data |

Table 2: Template for Neuropeptide Levels in Nasal Lavage Fluid

| Treatment Group | N | Substance P (pg/mL, mean ± SEM) | CGRP (pg/mL, mean ± SEM) |

|---|---|---|---|

| Vehicle | 10 | Data | Data |

| Epinastine 0.05% | 10 | Data | Data |

| Epinastine 0.1% | 10 | Data | Data |

Table 3: Template for In Vitro Mast Cell Stabilization Assay

| Epinastine Conc. (µM) | N | % Degranulated Cells (mean ± SEM) | % Protection |

|---|---|---|---|

| 0 (Vehicle) | 5 | Data | 0% |

| 1 | 5 | Data | Calculate |

| 10 | 5 | Data | Calculate |

| 100 | 5 | Data | Calculate |

Conclusion for Research Applications

While clinical data for this compound in non-allergic rhinitis is currently lacking, its established pharmacological profile presents a compelling case for its investigation. The proposed mechanisms—modulating neurogenic inflammation in idiopathic rhinitis and inhibiting eosinophilic and mast cell activity in NARES—are strongly rooted in the known pathophysiology of these conditions. The experimental protocols detailed in this guide provide a robust framework for preclinical studies to elucidate its efficacy and mechanisms of action, potentially positioning Epinastine as a novel therapeutic candidate for these challenging-to-treat patient populations.

References

- 1. Nasal histamine responses in nonallergic rhinitis with eosinophilic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Antihistamines in the Treatment of Vasomotor Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [Allergic rhinitis. Immunological and neurogenic mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel antiallergic drug epinastine inhibits IL-8 release from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. worldallergy.org [worldallergy.org]

- 7. Neurogenic inflammation - Wikipedia [en.wikipedia.org]

- 8. rhinologyjournal.com [rhinologyjournal.com]

- 9. Neural Abnormalities in Nonallergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azelastine nasal spray for the treatment of allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. impactfactor.org [impactfactor.org]

- 13. impactfactor.org [impactfactor.org]

- 14. researchgate.net [researchgate.net]

- 15. Capsaicin's effect on rat nasal mucosa substance P release: experimental basis for vasomotor rhinitis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Epinastine Hydrochloride Powder: A Comprehensive Physicochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Epinastine Hydrochloride powder, a potent second-generation antihistamine and mast cell stabilizer. The following sections delineate its fundamental chemical and physical characteristics, supported by detailed experimental protocols and visual representations of its mechanism of action and analytical workflow.

Chemical and Physical Properties

This compound is a white, crystalline, and hygroscopic solid.[1] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White Crystalline Solid | [2] |

| Molecular Formula | C₁₆H₁₅N₃・HCl | [2][3] |

| Molecular Weight | 285.77 g/mol | [3] |

| Melting Point | 273-275 °C | |

| Hygroscopicity | Hygroscopic | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | 38 mg/mL | [1] |

| Ethanol | Soluble (approx. 30 mg/mL) | [2] |

| DMSO | Soluble (approx. 30 mg/mL) | [2] |

| Dimethylformamide | Soluble (approx. 30 mg/mL) | [2] |

| Phosphate Buffered Saline (PBS), pH 7.2 | Approx. 10 mg/mL | [2] |

Table 3: Ionization and Partitioning Characteristics of Epinastine

| Property | Value |

| pKa | 9.31 (Strongest Basic) |

| LogP | 2.34 |

Crystallinity and Thermal Analysis

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and bioavailability.

X-ray Powder Diffraction (XRPD)

This compound exists in various crystalline forms. One patented crystalline form, designated as crystal form IX, exhibits characteristic peaks in its X-ray powder diffraction pattern that distinguish it from other polymorphic forms.[4]

Table 4: Characteristic XRPD Peaks for this compound Crystal Form IX

| Diffraction Angle (2θ) ± 0.2° |

| 5.2 |

| 6.6 |

| 12.0 |

| 12.8 |

| 14.0 |

| 16.6 |

| 18.3 |

| 20.8 |

| 21.7 |

| 23.9 |

| 25.3 |

| 26.6 |

| 27.8 |

| 29.1 |

| 30.4 |

| 31.9 |

| 35.6 |

| 37.7 |

Source: CN104098575A[4]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal properties of a sample as it is heated or cooled. For this compound, DSC can be employed to determine its melting point and assess its purity and polymorphic form. A typical DSC thermogram for a pure, crystalline substance like this compound would show a sharp endothermic peak corresponding to its melting point.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of this compound powder.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point of this compound powder.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound powder is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The filled capillary tube is inserted into the heating block of the melting point apparatus. The temperature is ramped up at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound powder in a specific solvent (e.g., water).

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Mechanical shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent in a screw-capped vial.

-

Equilibration: The vial is sealed and agitated in a mechanical shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles. Centrifugation can be used prior to filtration to aid in the separation.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry. This involves preparing a calibration curve from standard solutions of known concentrations.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound powder is dissolved in a known volume of deionized water or a suitable co-solvent if necessary.

-

Titration Setup: The beaker containing the this compound solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

-

Titration: The standardized strong base is added incrementally from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of this compound powder.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in the allergic response cascade.

References

- 1. Epinastine = 98 HPLC, solid 108929-04-0 [sigmaaldrich.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104098575A - this compound crystal form, and preparation method and application thereof - Google Patents [patents.google.com]

The Mast Cell Stabilizing Properties of Epinastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mast cell stabilizing properties of Epinastine, a second-generation antihistamine with a multifaceted mechanism of action. Epinastine is recognized for its efficacy in managing allergic conditions, not only through its potent histamine H1 receptor antagonism but also by directly inhibiting the degranulation of mast cells, a critical event in the allergic cascade.[1][2][3] This document collates quantitative data, details key experimental methodologies, and illustrates the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Mast Cell Stabilization

Epinastine exerts its mast cell stabilizing effects through a combination of actions that ultimately prevent the release of histamine and other pro-inflammatory mediators.[2][4] The primary mechanisms include:

-

Inhibition of Calcium Mobilization: Epinastine has been shown to inhibit Ca2+ influx and its release from intracellular stores within mast cells.[5][6] This is a crucial step, as the rise in intracellular calcium is a key trigger for the fusion of granular membranes with the cell membrane, leading to degranulation.

-

Calmodulin Antagonism: The drug significantly and dose-dependently suppresses the activity of calmodulin, a calcium-binding protein that plays a pivotal role in the downstream signaling of calcium-dependent processes leading to mediator release.[5]

-

Modulation of Adenylate Cyclase: Epinastine has been observed to augment adenylate cyclase activity in rat peritoneal mast cells.[5] Increased adenylate cyclase activity leads to higher levels of cyclic AMP (cAMP), which is generally associated with the inhibition of mast cell degranulation.

Beyond these core mechanisms, Epinastine also exhibits anti-leukotriene, anti-platelet activating factor (PAF), and anti-bradykinin activities, contributing to its overall anti-allergic profile.[1][3]

Quantitative Data on Epinastine's Activity

The following tables summarize the quantitative data available on the inhibitory activities of Epinastine.

Table 1: Inhibition of Histamine Receptor Binding and Function

| Receptor Target | Assay Type | Cell Type/Tissue | Inhibitory Concentration (IC50) | Reference |

| Histamine H1 | Receptor Binding | Guinea Pig Ileum | 9.8 nM | [7] |

| Histamine H1 | Intracellular Calcium Mobilization (simultaneous addition with histamine) | CHO-K1 cells expressing human H1R | 1.6 µM | [8] |

| Histamine H1 | Intracellular Calcium Mobilization (2.5 min pre-incubation) | CHO-K1 cells expressing human H1R | 38 nM | [8] |

| Histamine H2 | Receptor Affinity | In vitro models | 400-fold lower than H1 | [7] |

| Histamine H2 | Intracellular cAMP Accumulation | CHO-K1 cells expressing human H2R | 78 µM | [9] |

| Histamine H4 | Intracellular Calcium Mobilization | CHO-K1 cells expressing human H4R | 0.9 nM | [9] |

Table 2: Inhibition of Mediator Release from Mast Cells

| Mediator | Mast Cell Type | Stimulus | Epinastine Concentration | Percent Inhibition | Reference |

| Histamine | Rat Peritoneal Mast Cells | Antigen-Antibody Reaction | Not specified | Inhibited | [5] |

| Histamine | Rat Peritoneal Mast Cells | Compound 48/80 | Not specified | Inhibited | [5][6] |

| Histamine | Guinea Pig Lung Pieces | Antigen Challenge | Not specified | Markedly Inhibited | [5] |

| Histamine | Human Skin Mast Cells | Anti-IgE | Dose-dependent | Inhibited | [10] |

| Histamine | Human Skin Mast Cells | A23187 | Dose-dependent | Inhibited | [10] |

| Keratinocyte-derived Chemokine (KC) | Murine Peritoneal Mast Cells | IgE-dependent | > 25 ng/mL | Significant | [11] |

| Tumor Necrosis Factor-α (TNF-α) | Murine Peritoneal Mast Cells | IgE-dependent | > 25 ng/mL | Significant | [11] |

| Vascular Endothelial Growth Factor (VEGF) | Murine Peritoneal Mast Cells | IgE-dependent | > 30 ng/mL | Significant | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to investigate the mast cell stabilizing properties of Epinastine.

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells

-

Cell culture medium

-

Tyrode's buffer or HEPES-buffered saline

-

Sensitizing agent: Anti-DNP IgE

-

Stimulating agent: DNP-BSA (antigen) or Compound 48/80

-

Epinastine hydrochloride

-

β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

-

Lysis buffer (e.g., 0.1% Triton X-100)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Sensitization:

-

Culture mast cells to the desired confluency.

-

For IgE-mediated degranulation, sensitize the cells by incubating with anti-DNP IgE (e.g., 0.1 µg/mL) overnight.[12]

-

-

Cell Preparation:

-

Wash the sensitized cells twice with buffer to remove unbound IgE.

-

Resuspend the cells in the buffer at a concentration of 5 x 10^5 cells/mL.

-

-

Treatment with Epinastine:

-

Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

-

Add various concentrations of Epinastine to the wells and incubate for a specified time (e.g., 30 minutes at 37°C). Include a vehicle control.

-

-

Stimulation of Degranulation:

-

Add the stimulating agent (e.g., DNP-BSA at 0.4 µg/mL or Compound 48/80 at 10 µg/mL) to the wells.[12]

-

For total mediator release, add lysis buffer to a set of control wells.

-

For spontaneous release, add only buffer.

-

Incubate for 30-60 minutes at 37°C.

-

-

Assay of β-Hexosaminidase Activity:

-

Centrifuge the plate to pellet the cells.

-

Transfer an aliquot of the supernatant from each well to a new 96-well plate.

-

Add the β-hexosaminidase substrate and incubate at 37°C until a color change is observed.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release for each condition using the formula: [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.

-

Determine the inhibitory effect of Epinastine by comparing the release in the presence and absence of the drug.

-

Protocol 2: Measurement of Intracellular Calcium Mobilization

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following mast cell stimulation.

Materials:

-

Mast cells

-

HEPES-buffered saline

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Stimulating agent (e.g., anti-IgE, Compound 48/80)

-

This compound

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Loading with Calcium Indicator:

-

Harvest mast cells and resuspend them in HEPES-buffered saline.

-

Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and a similar concentration of Pluronic F-127 for 30-60 minutes at 37°C in the dark.

-

-

Cell Washing and Plating:

-

Wash the cells twice with dye-free buffer to remove excess extracellular dye.

-

Resuspend the cells in the buffer and plate them in a black-walled, clear-bottom 96-well plate.

-

-

Treatment and Stimulation:

-

Allow the cells to rest for a short period.

-

Add Epinastine at various concentrations and incubate as required.

-

Place the plate in a fluorescence microplate reader capable of kinetic reads.

-

Establish a baseline fluorescence reading.

-

Inject the stimulating agent into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Express the data as a change in fluorescence relative to the baseline (ΔF/F0).

-

Compare the calcium traces in the presence and absence of Epinastine to determine its inhibitory effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in mast cell degranulation and the experimental workflows described.

Caption: IgE-Mediated Mast Cell Degranulation Pathway and Epinastine's Points of Inhibition.

Caption: Epinastine's Influence on the Adenylate Cyclase Pathway in Mast Cells.

Caption: Experimental Workflow for the β-Hexosaminidase Mast Cell Degranulation Assay.

Conclusion

Epinastine's role as a mast cell stabilizer is a key component of its therapeutic efficacy in allergic disorders. Its ability to inhibit multiple, critical steps in the mast cell degranulation cascade, particularly calcium mobilization and calmodulin activity, underscores its potent anti-allergic properties beyond simple H1 receptor antagonism. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for further research into the nuanced mechanisms of Epinastine and the development of novel mast cell-stabilizing agents.

References

- 1. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mast cell culture and degranulation assay [bio-protocol.org]

- 5. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Inhibition of Angiogenic Factor Production from Murine Mast Cells by an Antiallergic Agent (this compound) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypersensitivity - Wikipedia [en.wikipedia.org]

- 11. Role of adenylate cyclase in immunologic release of mediators from rat mast cells: agonist and antagonist effects of purine- and ribose-modified adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

Epinastine Hydrochloride: A Multifaceted Approach to Attenuating Pro-inflammatory Mediators

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Epinastine hydrochloride is a second-generation antihistamine with a well-established safety and efficacy profile in the management of allergic conditions. Beyond its primary role as a potent and selective histamine H1 receptor antagonist, epinastine exhibits a broader spectrum of anti-inflammatory activity by modulating the release and function of various pro-inflammatory mediators. This technical guide provides an in-depth analysis of the mechanisms by which this compound exerts its effects on key players in the inflammatory cascade, including histamine, cytokines, chemokines, and lipid mediators. Detailed experimental protocols and a summary of quantitative data are presented to support further research and drug development in the field of inflammatory disorders.

Introduction

The inflammatory response is a complex biological process involving a coordinated network of cells and soluble mediators. While essential for host defense, dysregulated or chronic inflammation underpins the pathophysiology of numerous diseases, including allergic rhinitis, conjunctivitis, asthma, and atopic dermatitis. Key to the initiation and propagation of the inflammatory cascade is the release of pro-inflammatory mediators from activated immune cells, primarily mast cells, basophils, eosinophils, and T lymphocytes. These mediators include biogenic amines like histamine, a diverse array of cytokines and chemokines, and lipid-derived molecules such as prostaglandins and leukotrienes.

This compound has demonstrated clinical efficacy in allergic diseases, which is attributed not only to its potent histamine H1 receptor blockade but also to its ability to stabilize mast cells and inhibit the release of a variety of pro-inflammatory substances.[1][2][3][4] This multi-pronged mechanism of action makes it a subject of significant interest for researchers and drug development professionals seeking to understand and target inflammatory pathways. This document serves as a comprehensive technical resource, summarizing the quantitative effects of epinastine on pro-inflammatory mediators, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways.

Effects on Pro-inflammatory Mediators: Quantitative Data

This compound has been shown to inhibit the release and function of a wide range of pro-inflammatory mediators. The following tables summarize the available quantitative data from various in vitro and in vivo studies.

Table 1: Inhibition of Histamine Release and Receptor Antagonism

| Mediator/Receptor | System/Assay | Inducer | Concentration of Epinastine | Effect | Reference(s) |

| Histamine Release | Rat Peritoneal Mast Cells | Antigen-Antibody Reaction | Not specified | Inhibition | [1] |

| Histamine Release | Rat Peritoneal Mast Cells | Compound 48/80 | Not specified | Inhibition | [1][2] |

| Histamine H2 Receptor | Recombinant CHO-K1 cells | Histamine | IC50 = 78 µM | Inhibition of cAMP accumulation | [5] |

| Histamine H4 Receptor | Recombinant CHO-K1 cells | Histamine | IC50 = 0.9 nM | Inhibition of intracellular calcium increase | [5] |

Table 2: Inhibition of Cytokine and Chemokine Release

| Mediator | Cell Type | Inducer | Concentration of Epinastine | Effect | Reference(s) |

| IL-5 | Human CD4+ T cells | IL-4 (10.0 ng/ml) | > 20.0 ng/ml | Significant suppression | [6] |

| IL-6 | Human CD4+ T cells | IL-4 (10.0 ng/ml) | > 20.0 ng/ml | Significant suppression | [6] |

| IL-8 | Human Eosinophils | Not specified | Dose- and time-dependent | Suppressive effect | [7] |

| IL-13 | Human CD4+ T cells | IL-4 (10.0 ng/ml) | > 20.0 ng/ml | Significant suppression | [6] |

| GM-CSF | Nasal Epithelial Cells | TNF-α (25 ng/ml) | > 25 ng/ml | Reduced production | [8] |

Table 3: Effects on Other Pro-inflammatory Mediators and Processes

| Mediator/Process | System/Assay | Inducer | Concentration of Epinastine | Effect | Reference(s) |

| Leukotrienes | General | Not specified | Not specified | Anti-leukotriene activity | [4] |

| Platelet-Activating Factor (PAF) | General | Not specified | Not specified | Anti-PAF activity | [4] |

| Bradykinin | General | Not specified | Not specified | Anti-bradykinin activity | [4] |

| Eosinophil Chemotaxis | Human Eosinophils | Eotaxin (with IL-5 prestimulation) | Not specified | Reduced chemotaxis | [9] |

| Calmodulin Activity | Rat Peritoneal Mast Cells | Not specified | Dose-dependent | Suppression | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effects on pro-inflammatory mediator release by modulating key intracellular signaling pathways. The primary mechanisms identified include the inhibition of NF-κB activation and STAT6 phosphorylation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and chemokines. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

This compound has been shown to suppress NF-κB activation in human CD4+ T cells at concentrations greater than 20.0 ng/ml following stimulation with IL-4.[6] While the precise molecular target of epinastine within this pathway has not been fully elucidated, its inhibitory action likely contributes significantly to its broad anti-inflammatory effects by downregulating the expression of multiple pro-inflammatory mediators.

Interference with the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade for cytokine receptor-mediated gene expression. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.

Specifically, the IL-4-mediated signaling that leads to the production of other Th2 cytokines like IL-5 and IL-13 is dependent on the activation of STAT6. This compound has been demonstrated to suppress the phosphorylation of STAT6 in human CD4+ T cells at concentrations exceeding 20.0 ng/ml.[6] This inhibition of STAT6 activation is a key mechanism by which epinastine can dampen the Th2-mediated allergic inflammatory response.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the effect of this compound on the release of pro-inflammatory mediators.

Mast Cell Stabilization Assay

Objective: To evaluate the ability of this compound to inhibit the degranulation of mast cells and the subsequent release of histamine.

Principle: Mast cells are isolated and sensitized with IgE. They are then challenged with an antigen or a secretagogue (e.g., compound 48/80) in the presence or absence of epinastine. The amount of histamine released into the supernatant is quantified and compared between treated and untreated cells.

Materials:

-

Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)

-

Anti-DNP IgE

-

DNP-HSA (antigen) or Compound 48/80

-

This compound

-

Tyrode's buffer

-

Histamine ELISA kit or fluorometric assay reagents

-

Microplate reader

Procedure:

-

Mast Cell Isolation and Sensitization: Isolate peritoneal mast cells from rats or culture a mast cell line. Sensitize the cells with an optimal concentration of anti-DNP IgE overnight.

-

Washing: Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.

-

Pre-incubation: Resuspend the cells in Tyrode's buffer and pre-incubate with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Challenge: Add the antigen (DNP-HSA) or compound 48/80 to induce degranulation. Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Histamine Quantification: Collect the supernatant and measure the histamine concentration using an ELISA kit or a fluorometric assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of epinastine compared to the vehicle control.

Cytokine Release Assay using ELISA

Objective: To quantify the inhibitory effect of this compound on the production and release of specific cytokines from immune cells.

Principle: Immune cells (e.g., peripheral blood mononuclear cells, CD4+ T cells, or eosinophils) are stimulated to produce cytokines in the presence or absence of epinastine. The concentration of the target cytokine in the cell culture supernatant is then measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Isolated immune cells (e.g., human peripheral blood CD4+ T cells)

-

Cell culture medium (e.g., RPMI-1640)

-

Stimulant (e.g., IL-4, anti-CD3/CD28 antibodies)

-

This compound

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

Microplate reader

Procedure:

-

Cell Culture and Stimulation: Culture the isolated immune cells in a multi-well plate. Add the appropriate stimulant to induce cytokine production.

-

Treatment: Concurrently, treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a sufficient period to allow for cytokine production and secretion (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

-

ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a microplate with a capture antibody specific for the target cytokine.

-

Adding the collected supernatants and a standard curve of the recombinant cytokine.

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a chromogenic substrate and stopping the reaction.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Determine the percentage of cytokine inhibition by epinastine compared to the vehicle control.

Conclusion

This compound's therapeutic efficacy in allergic disorders extends beyond its well-characterized histamine H1 receptor antagonism. This technical guide has summarized the compelling evidence for its role as a broad-spectrum inhibitor of pro-inflammatory mediators. The quantitative data presented demonstrate its ability to suppress the release of histamine, various Th2-associated cytokines, and other key inflammatory molecules at clinically relevant concentrations. Furthermore, the elucidation of its inhibitory effects on the NF-κB and JAK-STAT signaling pathways provides a molecular basis for its multifaceted anti-inflammatory actions. The detailed experimental protocols offer a foundation for researchers to further investigate the intricate mechanisms of epinastine and to explore its potential in a wider range of inflammatory conditions. A deeper understanding of how epinastine modulates these fundamental inflammatory pathways will undoubtedly pave the way for the development of more targeted and effective anti-inflammatory therapies.

References

- 1. Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. This compound antagonism against interleukin-4-mediated T cell cytokine imbalance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel antiallergic drug epinastine inhibits IL-8 release from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of eosinophil survival by this compound, an H1 receptor antagonist, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epinastine inhibits eosinophil chemotaxis and adhesion molecules in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Epinastine in Animal Models of Allergic Conjunctivitis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic conjunctivitis is a prevalent ocular inflammatory condition characterized by itching, redness, tearing, and conjunctival edema. Epinastine is a second-generation antihistamine with mast cell-stabilizing properties, making it an effective treatment for allergic conjunctivitis.[1][2] This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of Epinastine in preclinical settings. The protocols outlined below describe the induction of allergic conjunctivitis in guinea pigs and mice and the subsequent evaluation of Epinastine's therapeutic effects.

Animal Models of Allergic Conjunctivitis

Guinea pigs and mice are the most commonly used animal models for studying allergic conjunctivitis due to their immunological similarities to humans in ocular allergic responses.[3][4][5] Two primary models are employed: the histamine-induced model, which mimics the acute allergic response, and the allergen-induced model (e.g., using ovalbumin), which represents a more comprehensive immunological reaction involving sensitization and challenge phases.[4][6]

Data Presentation

The following tables summarize the quantitative data on the efficacy of Epinastine in various animal models of allergic conjunctivitis.

Table 1: Effect of Epinastine on Clinical Scores in Allergen-Induced Conjunctivitis

| Animal Model | Allergen | Epinastine Concentration | Treatment Regimen | Reduction in Clinical Score (vs. Vehicle) | Reference |

| Guinea Pig | Ovalbumin | 0.5% (cream) | Single topical application 24h prior to challenge | Significantly suppressed clinical symptom scores | [6] |

| Human (CAC Model) | Birch Pollen | 0.05% (solution) | Single instillation 4h prior to challenge | Significantly lower ocular itching and hyperemia scores | [7][8] |

| Human (CAC Model) | Ragweed/Cat Dander | 0.05% (solution) | Single instillation 15 min or 8h prior to challenge | Significantly lower scores for itching, hyperemia, chemosis, and eyelid swelling | [9] |

Table 2: Effect of Epinastine on Conjunctival Vascular Permeability

| Animal Model | Induction Method | Epinastine Concentration | Treatment Regimen | Inhibition of Vascular Permeability (vs. Vehicle) | Reference |

| Guinea Pig | Histamine | 0.5% (cream) | Single topical application 15 min to 24h prior to challenge | Strong, dose-dependent inhibition | [6] |

| Guinea Pig | Histamine | Not specified (solution) | Single topical drop 4h prior to challenge | ED50 = 0.02% | [10] |

| Guinea Pig | Ovalbumin | Not specified | Oral administration | Significantly reduced conjunctival exudation | [4] |

Table 3: Effect of Epinastine on Inflammatory Mediators

| Animal Model | Allergen | Epinastine Concentration | Treatment Regimen | Effect on Inflammatory Mediator | Reference |

| Rat Peritoneal Mast Cells | Compound 48/80, Antigen | Not specified | In vitro | Inhibition of histamine release | [11] |

| Guinea Pig Lung Mast Cells | Antigen | Not specified | In vitro | Marked inhibition of histamine release | [11] |

| Human (CAC Model) | Birch Pollen | 0.05% (solution) | Single instillation 4h prior to challenge | No significant correlation between tear histamine and itching in treated eye | [7] |

Experimental Protocols

Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs

This model involves a sensitization phase followed by a topical challenge to elicit an allergic response.[3][12]

a. Sensitization Protocol:

-

On day 0, actively sensitize male Hartley guinea pigs (250-300g) by a subcutaneous injection of 0.5 ml of an emulsion containing 1 mg ovalbumin (OVA) and 100 mg aluminum hydroxide as an adjuvant, dissolved in saline.[3][12]

-

Repeat the sensitization injection on day 7.[3]

b. Challenge Protocol:

-

On day 14, instill 25 µl of 0.1% OVA solution into the conjunctival sac of one eye of each sensitized guinea pig.[4] Use the contralateral eye as a control by instilling 25 µl of saline.

c. Epinastine Treatment:

-

Administer topical Epinastine solution or vehicle to the conjunctival sac at desired concentrations and time points before the OVA challenge. For example, a single drop 15 minutes or 4 hours prior to challenge.[7]

Histamine-Induced Allergic Conjunctivitis in Guinea Pigs

This is a rapid and reproducible model for evaluating the acute effects of anti-allergic drugs.[6][13]

a. Induction Protocol:

-

Instill 50 µl of a histamine solution (e.g., 1 mg/ml in saline) into the conjunctival sac of male Hartley guinea pigs (250-300g).[13]

b. Epinastine Treatment:

-

Apply topical Epinastine solution or vehicle at various time points (e.g., 30 minutes, 4 hours, 8 hours) before histamine challenge.[13]

Assessment Methods

Clinical Scoring

Evaluate the severity of allergic conjunctivitis based on the following scoring system.[14][15][16]

Table 4: Clinical Scoring System for Allergic Conjunctivitis

| Score | Conjunctival Redness | Chemosis (Swelling) | Eyelid Edema | Discharge |

| 0 | Normal | None | None | None |

| 1 | Mild, some vessels dilated | Mild swelling of the conjunctiva | Mild swelling of the eyelid | Clear, watery discharge |

| 2 | Moderate, diffuse redness | Moderate swelling with partial eversion of the lid | Moderate swelling of the eyelid | Mucoid discharge |

| 3 | Severe, intense, diffuse redness | Severe swelling with complete eversion of the lid | Severe swelling of the eyelid | Purulent discharge |

Evaluation of Conjunctival Vascular Permeability (Evans Blue Assay)

This assay quantifies the leakage of plasma proteins into the conjunctival tissue, a hallmark of inflammation.[13][17][18][19]

a. Protocol:

-

One hour before the allergen or histamine challenge, intravenously inject 1 ml of 1% Evans blue dye solution (in saline) into the marginal ear vein of the guinea pig.[13]

-

Thirty minutes after the challenge, euthanize the animal.

-

Dissect the conjunctiva and weigh the tissue.

-

Extract the Evans blue dye from the tissue by incubating it in 1 ml of formamide for 24 hours at 55°C.[17][19]

-

Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[17]

-

Quantify the amount of extravasated dye using a standard curve of known Evans blue concentrations.

Histological Analysis of Eosinophil Infiltration

Eosinophil infiltration into the conjunctiva is a key feature of the late-phase allergic reaction.[20][21]

a. Protocol:

-

Twenty-four hours after the allergen challenge, euthanize the animals and carefully excise the conjunctival tissue.

-

Fix the tissue in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and cut 5 µm sections.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with Giemsa stain:

-

Immerse slides in freshly prepared Giemsa working solution (1:20 dilution of stock in distilled water) for 20-30 minutes.[21]

-

Briefly rinse in distilled water.

-

Differentiate in 0.5% acetic acid solution for a few seconds.

-

Rinse in tap water, then in distilled water.

-

Dehydrate through graded alcohols (95% and 100%).

-

Clear in xylene and mount with a coverslip.

-

-

Count the number of eosinophils per high-power field (400x) in multiple, non-overlapping fields.

Measurement of Histamine in Tears

Quantifying histamine levels in tears provides a direct measure of mast cell degranulation.[2][7][22][23]

a. Protocol:

-

Collect tear samples from the conjunctival sac using a microcapillary tube at various time points after the allergen challenge (e.g., 20 minutes).[7]

-

Store the samples at -80°C until analysis.

-

Measure the histamine concentration using a commercially available Histamine ELISA kit according to the manufacturer's instructions.[2][22][23] Typically, this involves a competitive immunoassay where histamine in the sample competes with a fixed amount of labeled histamine for binding to a limited number of antibody sites. The amount of bound labeled histamine is inversely proportional to the concentration of histamine in the sample.

Signaling Pathways and Experimental Workflows

Epinastine's Mechanism of Action

Epinastine exerts its anti-allergic effects through a dual mechanism: as a potent and selective histamine H1 receptor antagonist and as a mast cell stabilizer.[1][11]

-

H1 Receptor Antagonism: By blocking H1 receptors on conjunctival epithelial cells and nerve endings, Epinastine prevents histamine-induced itching, vasodilation (redness), and increased vascular permeability (swelling).[24][25][26]

-